molecular formula C29H31NO6 B11450399 3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11450399
M. Wt: 489.6 g/mol
InChI Key: IGDLSJVZSKVZCI-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, ketones, and esters in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific structural features, which confer distinct biological activities and reactivity. Its combination of functional groups and stereochemistry makes it a valuable compound for various scientific studies .

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 2,7-dimethyl-5-oxo-4-(3-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H31NO6/c1-5-35-29(33)24-18(3)30-22-14-17(2)23(28(32)34-4)27(31)26(22)25(24)20-12-9-13-21(15-20)36-16-19-10-7-6-8-11-19/h6-13,15,17,23,25,30H,5,14,16H2,1-4H3

InChI Key

IGDLSJVZSKVZCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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